Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
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Overview
Description
Hirudin (54-65) (desulfated) is a peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis. This compound is known for its potent inhibitory effect on thrombin, making it a valuable tool in anticoagulant therapy and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hirudin (54-65) (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The desulfation process involves the removal of sulfate groups from the peptide, which can be achieved through specific chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of hirudin (54-65) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. Maintaining stringent quality control measures ensures the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Hirudin (54-65) (desulfated) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences or functional groups .
Scientific Research Applications
Hirudin (54-65) (desulfated) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and interactions.
Biology: Investigated for its role in inhibiting thrombin and its potential therapeutic applications in anticoagulation.
Medicine: Explored for its use in preventing blood clots and treating thrombotic disorders.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.
Mechanism of Action
Hirudin (54-65) (desulfated) exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation. The interaction between hirudin and thrombin involves specific amino acid residues and structural motifs that facilitate strong and specific binding .
Comparison with Similar Compounds
Similar Compounds
Hirudin (54-65; non-sulfated): A similar peptide fragment that lacks sulfate groups but retains anticoagulant properties.
Hirudin (1-65): The full-length hirudin peptide with potent thrombin inhibitory activity.
Uniqueness
Hirudin (54-65) (desulfated) is unique due to its specific desulfation, which can alter its binding affinity and specificity for thrombin. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other hirudin fragments .
Properties
IUPAC Name |
5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKMMIWGPUTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N13O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583167 |
Source
|
Record name | Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-56-9 |
Source
|
Record name | Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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